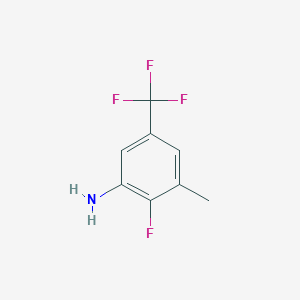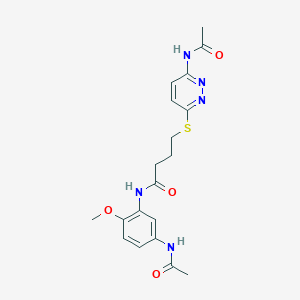
2-Fluoro-3-methyl-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-3-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1509586-85-9 . It has a molecular weight of 193.14 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” from 4-Fluoro-3-nitrobenzotrifluoride and Iron has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7F4N . The InChI code is 1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 and the InChI key is AKXPKODZTBOBSN-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” may be used in chemical synthesis studies . For instance, 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 193.14 . The compound has a density of 1.378 g/mL at 25 °C , a boiling point of 210°C , and a refractive index of 1.461 .Scientific Research Applications
Monodentate Transient Directing Group in Organic Synthesis
2-Fluoro-5-(trifluoromethyl)aniline serves as an effective monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds with high efficiency and functional group tolerance. This application highlights its role in diversifying synthetic routes for complex organic molecules (Wu et al., 2021).
Metal Complex Synthesis and Characterization
The compound is integral to the synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines. These complexes, characterized for their structure and antiproliferative activity, showcase the compound's utility in creating materials with potential biomedical applications (Kasumov et al., 2016).
Sensor Development for Aromatic Amine and Acid Vapor
In sensor technology, derivatives of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline have been utilized in the development of nanofiber sensors for aromatic amine and volatile acid vapors. These sensors demonstrate high sensitivity and quick response times, indicating their potential for environmental and safety monitoring (Xue et al., 2017).
Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
The compound has also been used in palladium-catalyzed direct dehydrogenative cross-coupling reactions of benzaldehydes with arenes, leading to the synthesis of 9-fluorenones. This process exemplifies its applicability in facilitating novel cross-coupling reactions for the synthesis of valuable organic compounds (Wang et al., 2019).
Intermediate for Antitumor Agent Synthesis
Furthermore, it acts as a key intermediate in the synthesis of antitumor agents, demonstrating its critical role in pharmaceutical synthesis and development (Shijing, 2013).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXPKODZTBOBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2745193.png)

![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)
![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2745208.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)


![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)